molecular formula C13H21IN2O2 B15347408 Carbamic acid, methyl-, 2-(trimethylammoniomethyl)-p-tolyl ester, iodide CAS No. 64046-29-3

Carbamic acid, methyl-, 2-(trimethylammoniomethyl)-p-tolyl ester, iodide

Cat. No.: B15347408
CAS No.: 64046-29-3
M. Wt: 364.22 g/mol
InChI Key: SLKUUEUSUIOTAU-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound is a quaternary ammonium carbamate ester with a methyl carbamate group (-O(CO)N(CH₃)) attached to a para-tolyl (p-tolyl) aromatic ring. At the 2-position of the ring, a trimethylammoniomethyl (-CH₂N⁺(CH₃)₃) substituent is present, with iodide (I⁻) as the counterion . Its systematic name reflects the para-substitution pattern, distinguishing it from meta (m-tolyl) analogs.

Pharmacological Role:
As a cholinesterase inhibitor, it exhibits physostigmine-like activity, stimulating intestinal peristalsis and inducing miosis (pupil constriction). Its quaternary ammonium structure enhances bioavailability and potency compared to tertiary amine analogs .

Properties

CAS No.

64046-29-3

Molecular Formula

C13H21IN2O2

Molecular Weight

364.22 g/mol

IUPAC Name

trimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;iodide

InChI

InChI=1S/C13H20N2O2.HI/c1-10-6-7-12(17-13(16)14-2)11(8-10)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H

InChI Key

SLKUUEUSUIOTAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)NC)C[N+](C)(C)C.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

Key structural determinants of activity include:

Carbamate Ester Group : Methyl, dimethyl, or aryl substituents.

Aromatic Substituent Position : Para (p-) vs. meta (m-) on the tolyl ring.

Quaternary Ammonium Group : Presence and counterion type (e.g., iodide, methylsulfate).

Table 1: Comparative Pharmacological Profiles of Selected Carbamates
Compound Name Carbamate Group Substituent Position Quaternary Salt Miotic Activity (vs. Physostigmine) Intestinal Peristalsis Stimulation Antagonism to Curare Toxicity (Relative)
Carbamic acid, methyl-, 2-(trimethylammoniomethyl)-p-tolyl ester, iodide Methyl Para (p-tolyl) Iodide High High Not reported Moderate
Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate Dimethyl Meta (m-tolyl) Methylsulfate High High Present High
Methylphenyl-carbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate Methyl-phenyl Meta (m-tolyl) Methylsulfate Low Moderate Absent Low
Carbamic acid, ethyl-, ethyl ester (Unsubstituted analog) Ethyl N/A None None None Absent Low

Key Findings :

  • Quaternary Salts vs. Tertiary Bases : Quaternary salts (e.g., iodide, methylsulfate) exhibit enhanced activity compared to tertiary amines due to improved membrane interaction and stability .
  • Substituent Position : Para-substituted derivatives (e.g., target compound) often show superior activity to meta-substituted analogs. For example, the dimethylcarbamic m-tolyl ester (methylsulfate salt) matches physostigmine in miotic activity, while its methylphenyl counterpart is weaker .
  • Carbamate Group Impact: Methyl and dimethyl carbamates retain strong activity, whereas bulkier groups (e.g., phenyl, diethyl) reduce efficacy.

Mechanistic and Stability Considerations

  • Stability: Disubstituted carbamic esters (e.g., dimethyl, diethyl) are hydrolytically stable, whereas monosubstituted esters (e.g., methyl, ethyl) may degrade faster in vivo, affecting duration of action .

Inactive or Weakly Active Analogues

Examples include:

  • Tertiary Amine Derivatives: Hydrochlorides of tertiary bases (e.g., non-quaternized analogs) exhibit reduced activity .

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